Tetracyclo[2.1.0.01,3.02,5]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracyclo[2.1.0.01,3.02,5]pentane is a highly strained, non-classical hydrocarbon with the molecular formula C5H4. This compound is characterized by its unique structure, consisting of four fused cyclopropane rings. The high strain in its structure makes it an interesting subject for theoretical and experimental studies in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo[2.1.0.01,3.02,5]pentane is challenging due to its highly strained structure. One common method involves the photochemical cyclization of suitable precursors under ultraviolet light. This process typically requires low temperatures and inert atmospheres to prevent decomposition .
Industrial Production Methods
Industrial production of Tetracyclo[21001,3Most preparations are carried out on a laboratory scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[2.1.0.01,3.02,5]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of less strained hydrocarbons.
Substitution: Halogenation reactions can occur under specific conditions, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, less strained hydrocarbons, and halogenated derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Tetracyclo[2.1.0.01,3.02,5]pentane has several applications in scientific research:
Chemistry: Used as a model compound to study ring strain and its effects on chemical reactivity.
Biology: Investigated for its potential interactions with biological macromolecules, although its high strain limits its biological applications.
Medicine: Explored for its potential use in drug design, particularly in the development of strained ring systems that can interact uniquely with biological targets.
Industry: Utilized in the synthesis of novel materials with unique properties due to its strained structure.
Mechanism of Action
The mechanism by which Tetracyclo[2.1.0.01,3.02,5]pentane exerts its effects is primarily through its high ring strain, which makes it highly reactive. The strain energy can be released during chemical reactions, leading to the formation of more stable products. This reactivity is exploited in various synthetic applications to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A three-membered ring compound with significant ring strain.
Bicyclo[1.1.1]pentane: Another highly strained hydrocarbon with a unique structure.
Spiro[2.2]pentane: A compound with a spirocyclic structure that also exhibits significant strain.
Uniqueness
Tetracyclo[2.1.0.01,3.02,5]pentane is unique due to its four fused cyclopropane rings, which result in an exceptionally high level of ring strain. This makes it more reactive compared to other strained hydrocarbons, providing unique opportunities for synthetic applications and theoretical studies .
Properties
CAS No. |
66202-79-7 |
---|---|
Molecular Formula |
C5H4 |
Molecular Weight |
64.08 g/mol |
IUPAC Name |
tetracyclo[2.1.0.01,3.02,5]pentane |
InChI |
InChI=1S/C5H4/c1-2-4-3(1)5(1,2)4/h1-4H |
InChI Key |
ICZKBCPBVASHJN-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C14C2C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.